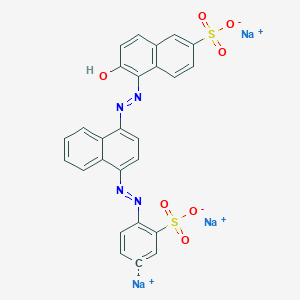
N-(2-Diethylaminoethyl)-2-methyl-1,3-benzodioxole-2-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-DIETHYLAMINOETHYL)-2-(2-METHYL-1,3-BENZODIOXOL-2-YL)ACETAMIDE;2-HYDROXYPROPANE-1,2,3-TRICARBOXYLIC ACID is a complex organic compound that combines the properties of both an amide and a carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-DIETHYLAMINOETHYL)-2-(2-METHYL-1,3-BENZODIOXOL-2-YL)ACETAMIDE typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting 2-(2-METHYL-1,3-BENZODIOXOL-2-YL)ACETIC ACID with 2-DIETHYLAMINOETHYLAMINE in the presence of a coupling agent such as N,N’-DICYCLOHEXYLCARBODIIMIDE (DCC) and 4-DIMETHYLAMINOPYRIDINE (DMAP).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the amide formation reaction under controlled conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-DIETHYLAMINOETHYL)-2-(2-METHYL-1,3-BENZODIOXOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as POTASSIUM PERMANGANATE or CHROMIUM TRIOXIDE.
Reduction: Reduction reactions can be carried out using reducing agents like LITHIUM ALUMINUM HYDRIDE or SODIUM BOROHYDRIDE.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: POTASSIUM PERMANGANATE in acidic or basic medium.
Reduction: LITHIUM ALUMINUM HYDRIDE in anhydrous ether.
Substitution: NUCLEOPHILES such as AMINES or ALCOHOLS under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(2-DIETHYLAMINOETHYL)-2-(2-METHYL-1,3-BENZODIOXOL-2-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Biological Research: The compound is used in biological assays to study its effects on various biological pathways.
Industrial Applications: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-DIETHYLAMINOETHYL)-2-(2-METHYL-1,3-BENZODIOXOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-DIETHYLAMINOETHYL)-2-(2-METHYL-1,3-BENZODIOXOL-2-YL)ACETAMIDE
- N-(2-DIETHYLAMINOETHYL)-2-(2-METHYL-1,3-BENZODIOXOL-2-YL)ACETAMIDE;2-HYDROXYPROPANE-1,2,3-TRICARBOXYLIC ACID
Uniqueness
N-(2-DIETHYLAMINOETHYL)-2-(2-METHYL-1,3-BENZODIOXOL-2-YL)ACETAMIDE;2-HYDROXYPROPANE-1,2,3-TRICARBOXYLIC ACID is unique due to its dual functional groups, which provide a wide range of reactivity and potential applications. Its combination of amide and carboxylic acid functionalities allows it to participate in diverse chemical reactions and interact with various biological targets.
Properties
Molecular Formula |
C16H24N2O3 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-(2-methyl-1,3-benzodioxol-2-yl)acetamide |
InChI |
InChI=1S/C16H24N2O3/c1-4-18(5-2)11-10-17-15(19)12-16(3)20-13-8-6-7-9-14(13)21-16/h6-9H,4-5,10-12H2,1-3H3,(H,17,19) |
InChI Key |
IWZQGXVLSYLCBN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)CC1(OC2=CC=CC=C2O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,7,12,14-Tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide](/img/structure/B13832474.png)
![1-Methyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13832478.png)


![4-[(4-Aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;phenol;hydrochloride](/img/structure/B13832489.png)


![(2S)-2-[[(2S)-6-amino-2-[[2-[[(1R,4S,7S,10S,16S,19S,22S,25S,28S,31S,34R,39R,42S,45S,48S,55R,58S)-55-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tris[(2S)-butan-2-yl]-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide](/img/structure/B13832500.png)



